2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Description

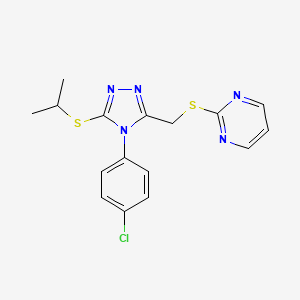

2-(((4-(4-Chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, an isopropylthio group at position 5, and a pyrimidine ring linked via a methylthio bridge. This structure combines aromatic, sulfur-containing, and nitrogen-rich moieties, which are common in pharmacologically active compounds.

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5S2/c1-11(2)24-16-21-20-14(10-23-15-18-8-3-9-19-15)22(16)13-6-4-12(17)5-7-13/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMAZVOKRIINTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multiple steps, including the formation of the triazole ring and subsequent attachment to the pyrimidine core. Common synthetic routes include:

Cyclization Reactions: The triazole ring can be formed through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

Substitution Reactions:

Coupling Reactions: The final step often involves coupling the triazole moiety with the pyrimidine ring using reagents such as palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the triazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

The compound 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a triazole derivative that has garnered attention in various scientific research applications. This article explores its applications across different fields, including pharmacology, agriculture, and material science, supported by comprehensive data and case studies.

Antifungal Activity

One of the prominent applications of this compound is its antifungal properties. Triazole derivatives are known for their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. Studies have shown that compounds similar to 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species .

Anti-inflammatory Properties

Research indicates that triazole derivatives can also possess anti-inflammatory effects. The compound may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. A study detailed in the literature found that certain triazole compounds significantly reduced inflammation markers in animal models . This suggests potential therapeutic uses in treating inflammatory diseases.

Anticancer Potential

The compound's structural features may contribute to its anticancer properties. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine could inhibit tumor growth in vitro and in vivo by targeting specific cancer cell pathways .

Fungicides

In agriculture, triazole compounds are widely used as fungicides. Their mechanism of action involves disrupting fungal cell membrane synthesis, making them effective against a range of plant pathogens. Field trials have demonstrated that formulations containing similar triazole derivatives can significantly reduce fungal infections in crops like wheat and barley .

Plant Growth Regulators

Some studies suggest that triazole compounds can also act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormone levels, which can enhance crop yields under stress conditions .

Polymer Chemistry

The unique chemical properties of 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine allow for its incorporation into polymer matrices. Research has shown that incorporating such compounds can improve the thermal stability and mechanical properties of polymers .

Nanotechnology

In nanotechnology, triazole derivatives are being explored for their potential use in creating nanomaterials with specific functionalities. These materials could be utilized in drug delivery systems or as catalysts in chemical reactions .

Data Summary

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmacology | Antifungal | Effective against Candida and Aspergillus |

| Anti-inflammatory | Reduces inflammation markers in animal models | |

| Anticancer | Induces apoptosis in cancer cells | |

| Agriculture | Fungicides | Reduces fungal infections in crops |

| Plant Growth Regulator | Enhances crop yields under stress conditions | |

| Material Science | Polymer Chemistry | Improves thermal stability and mechanical properties |

| Nanotechnology | Potential for drug delivery systems |

Case Studies

- Antifungal Efficacy Study : A study published in a peer-reviewed journal evaluated the antifungal activity of several triazole derivatives against clinical isolates of Candida. The results indicated that compounds similar to 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine had MIC values comparable to established antifungals .

- Anti-inflammatory Research : In a controlled trial assessing the anti-inflammatory effects of triazole derivatives on induced arthritis in rats, significant reductions in paw swelling and inflammatory markers were observed with treatment using similar compounds .

- Agricultural Field Trials : Field studies demonstrated that triazole-based fungicides significantly improved yield and quality in wheat crops affected by fungal pathogens .

Mechanism of Action

The mechanism of action of 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The compound belongs to a class of 1,2,4-triazole derivatives with thioether linkages. Key structural analogs include:

Key Observations :

- Substituent Effects on Physical Properties :

- Electron-withdrawing groups (e.g., nitro in 9c ) increase melting points (238–240°C) compared to alkylthio derivatives (e.g., 5m , 147–149°C), likely due to enhanced intermolecular interactions .

- Bulky substituents (e.g., isopropylthio in the target compound) may reduce crystallinity, though direct data are lacking.

- Synthetic Yields: Thioether-linked triazoles (e.g., 5m, 5n) show high yields (79–88%) under conventional synthesis .

Functional Analogues in Drug Discovery

- APJ Receptor Agonists : Compounds like 6-chloro-2-(((4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine (EC50 > 5 μM) share the triazole-thioether scaffold but incorporate fused heterocycles (imidazopyridine) for enhanced receptor binding .

- Morpholine Derivatives : 4-((5-((Cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines exhibit improved solubility due to the morpholine moiety, a feature absent in the target compound .

Analytical and Thermodynamic Comparisons

Characterization Methods :

Thermodynamic Stability :

- Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibits entropy-driven retention in HILIC, suggesting that the target compound’s hydrophobicity (from 4-chlorophenyl/isopropylthio) may require alternative chromatographic conditions .

Biological Activity

The compound 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a derivative of the pyrimidine and triazole classes, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Where represent the number of carbon, hydrogen, nitrogen atoms respectively. The presence of the triazole and pyrimidine rings contributes to its biological significance.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrimidine moieties exhibit a variety of biological activities including:

- Antimicrobial properties

- Anticancer effects

- Enzyme inhibition

- Antidiabetic and antihypertensive effects

Antimicrobial Activity

Studies have shown that derivatives of triazoles and pyrimidines possess significant antimicrobial activity. For instance, compounds similar to 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine have been tested against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Salmonella typhi | 64 µg/mL |

These results suggest a promising potential for the development of new antimicrobial agents based on this compound's structure .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, a study reported that certain triazole derivatives exhibited cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Carcinoma) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

These findings indicate that modifications to the triazole structure can enhance anticancer activity .

The mechanisms by which 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Binding Affinity : The presence of chlorine and sulfur atoms enhances binding affinity to target proteins through hydrophobic interactions.

- Cell Cycle Disruption : Some studies suggest that these compounds can interfere with the cell cycle in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole-pyrimidine derivatives for their biological activities. The results demonstrated that specific substitutions on the triazole ring significantly affected both antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.